molecular formula C25H16N3+ B492335 15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene

15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene

Cat. No.: B492335
M. Wt: 358.4g/mol
InChI Key: HTLBAFGBDCSZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium is a complex organic compound with a unique structure that combines multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium typically involves multi-step reactions. One common method includes the rhodium-catalyzed C–H functionalization of 2-arylimidazo[1,2-a]pyridines with cyclic 2-diazo-1,3-diketones. This reaction features a ring opening and reannulation process . The reaction conditions are optimized to tolerate a wide range of substrates and functional groups, producing the desired products in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for 8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium is unique due to its specific ring fusion and the presence of a methyl group at the 8th position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H16N3+

Molecular Weight

358.4g/mol

IUPAC Name

15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene

InChI

InChI=1S/C25H16N3/c1-27-21-12-16-6-2-3-7-17(16)13-22(21)28-23(27)14-20-18-10-4-8-15-9-5-11-19(24(15)18)25(20)26-28/h2-14H,1H3/q+1

InChI Key

HTLBAFGBDCSZTA-UHFFFAOYSA-N

SMILES

C[N+]1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=NN2C6=CC7=CC=CC=C7C=C61

Canonical SMILES

C[N+]1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=NN2C6=CC7=CC=CC=C7C=C61

Origin of Product

United States

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